molecular formula C18H22N4OS B2680408 2-Methyl-5-((3-methylpiperidin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851808-95-2

2-Methyl-5-((3-methylpiperidin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2680408
CAS No.: 851808-95-2
M. Wt: 342.46
InChI Key: PHZLPHZRJXZEJO-UHFFFAOYSA-N
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Description

2-Methyl-5-((3-methylpiperidin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a synthetically crafted complex heterocyclic compound designed for advanced pharmaceutical and biological research. This molecule integrates a thiazolotriazole core, a privileged structure in medicinal chemistry, with a 3-methylpiperidine moiety. The distinct molecular architecture of this compound, particularly the incorporation of the piperidine group, suggests potential for investigating interactions with various biological targets, as similar structural motifs are frequently explored in drug discovery . Compounds within this structural class are of significant interest for probing novel therapeutic pathways. Researchers can utilize this chemical as a key intermediate in the synthesis of more complex molecules or as a candidate for high-throughput screening campaigns aimed at identifying new bioactive agents. Its application is strictly confined to laboratory research purposes.

Properties

IUPAC Name

2-methyl-5-[(3-methylpiperidin-1-yl)-phenylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4OS/c1-12-7-6-10-21(11-12)15(14-8-4-3-5-9-14)16-17(23)22-18(24-16)19-13(2)20-22/h3-5,8-9,12,15,23H,6-7,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHZLPHZRJXZEJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(C2=CC=CC=C2)C3=C(N4C(=NC(=N4)C)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 2-Methyl-5-((3-methylpiperidin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a member of a class of heterocyclic compounds that exhibit significant biological activity. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is C18H24N4OSC_{18}H_{24}N_4OS, with a molecular weight of 356.5 g/mol. The structure features a thiazolo-triazole core which is significant for its biological activity.

PropertyValue
Molecular FormulaC18H24N4OSC_{18}H_{24}N_4OS
Molecular Weight356.5 g/mol
CAS Number886905-52-8

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. The Minimum Inhibitory Concentration (MIC) values against various pathogens indicate strong antibacterial properties.

Case Study: Antibacterial Efficacy

In vitro testing showed that the compound exhibited significant activity against Pseudomonas aeruginosa and Escherichia coli , with MIC values reported as low as 0.21 μM for certain derivatives . The mechanism of action appears to involve the inhibition of bacterial DNA gyrase, similar to established antibiotics like ciprofloxacin.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Various derivatives have been synthesized and tested against human cancer cell lines.

Research Findings

  • Cytotoxicity Assays : The compound demonstrated notable cytotoxic effects on several cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer), with IC50 values ranging from 10 to 20 µM .
  • Mechanism of Action : Molecular docking studies suggested that the compound interacts with key targets involved in cancer cell proliferation, such as EGFR and VEGFR-2, leading to reduced cell viability .

Other Biological Activities

In addition to its antimicrobial and anticancer activities, the compound has been investigated for other pharmacological effects:

  • Anti-inflammatory Properties : Preliminary studies suggest that it may exhibit anti-inflammatory effects, potentially through modulation of cytokine release .
  • Neuroprotective Effects : Some derivatives have shown promise in neuroprotection assays, indicating potential applications in neurodegenerative diseases .

Scientific Research Applications

Research indicates that this compound exhibits several biological activities, making it a candidate for various therapeutic applications:

Antitumor Activity

Studies have shown that derivatives of thiazolo[3,2-b][1,2,4]triazoles possess significant antitumor properties. For instance:

  • Mechanism : Induction of apoptosis and inhibition of cell proliferation in various cancer cell lines.
  • Case Study : A related thiazolo[3,2-b][1,2,4]triazole derivative demonstrated a significant reduction in tumor size in xenograft models when administered at specific dosages.

Antimicrobial Properties

Preliminary studies suggest antimicrobial activity against bacterial and fungal infections due to the presence of thiazole and triazole moieties:

  • Mechanism : Disruption of microbial cell membranes and interference with metabolic pathways.

Metabolic Regulation

The compound has shown potential in regulating metabolic pathways:

  • Target Interaction : Binds to Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα and PPARγ.
    • Fatty Acid Oxidation : Enhances breakdown of fatty acids.
    • Lipogenesis : Modulates lipid synthesis.
    • Glucose Metabolism : Regulates glucose uptake and utilization.

Case Studies

Several case studies highlight the effectiveness of similar compounds in therapeutic applications:

Study Focus Findings
Anticancer StudiesSignificant tumor size reduction in xenograft models with specific dosages.
Metabolic RegulationImproved insulin sensitivity and lipid profiles in diabetic models.
Synergistic EffectsEnhanced efficacy observed when combined with established chemotherapeutics in vitro and in vivo.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at position 6 and sulfur in the thiazole ring undergo oxidation under controlled conditions:

  • Hydroxyl group oxidation : Using mild oxidants like pyridinium chlorochromate (PCC) converts the hydroxyl group to a ketone, yielding 2-methyl-5-((3-methylpiperidin-1-yl)(phenyl)methyl)thiazolo[3,2-b] triazol-6-one.

  • Thiazole ring oxidation : Strong oxidants (e.g., H₂O₂/CH₃COOH) oxidize the sulfur atom to a sulfoxide or sulfone derivative .

Substitution Reactions

  • Nucleophilic substitution at the piperidinyl nitrogen occurs with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts, enhancing water solubility .

  • Electrophilic aromatic substitution on the phenyl ring is feasible under Friedel-Crafts conditions, introducing groups like NO₂ or Br at the para position .

Cycloaddition and Ring-Opening

The triazole ring participates in [3+2] cycloadditions with alkynes, forming fused pyrimidine or thiadiazine derivatives . Ring-opening reactions with hydrazine yield thiosemicarbazide intermediates .

Key Reagents and Conditions

Reaction TypeReagents/ConditionsMajor Products
Oxidation PCC (CH₂Cl₂, 0°C)6-Keto derivative
S-Oxidation H₂O₂ (CH₃COOH, 60°C)Sulfoxide/sulfone analogs
N-Alkylation Methyl iodide (K₂CO₃, DMF, 80°C)Quaternary ammonium salt
Electrophilic Substitution Br₂ (FeBr₃, 25°C)4-Bromo-phenyl derivative
Cycloaddition Dibenzoylacetylene (EtOH, RT)Triazolo[1,5-a]pyrimidine hybrid

Structural Influence on Reactivity

  • Thiazole-triazole core : The electron-deficient triazole ring directs electrophilic attacks to the phenyl group, while the thiazole sulfur stabilizes radicals during oxidation .

  • Piperidinyl group : The tertiary amine facilitates N-alkylation and enhances solubility in polar aprotic solvents.

  • Methyl groups : Steric hindrance at the 3-methylpiperidinyl and 2-methyl positions slows down nucleophilic substitutions at adjacent sites .

Stability and Degradation

  • Thermal stability : Decomposes above 220°C via cleavage of the piperidinyl-phenyl bond (TGA data) .

  • Photodegradation : UV light (254 nm) induces ring-opening of the triazole moiety within 24 hours.

This compound’s versatility in synthesis and functionalization underscores its value in medicinal chemistry and materials science. Further studies should explore enantioselective modifications of the piperidinyl group to optimize bioactivity.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The target compound’s distinctiveness arises from its substituents. Key comparisons with analogs include:

Compound Substituents Melting Point (°C) Yield (%) Key Features
Target Compound 2-Me, 5-(3-methylpiperidin-1-yl)(phenyl)methyl, 6-OH Not reported Not reported Hydroxyl group enhances polarity; piperidine/phenyl hybrid increases bulk
6-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazole (3c) 6-(4-Fluorophenyl) Not reported Not reported High MES seizure selectivity (ED50: 49.1 mg/kg)
5-((Phenylamino)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (5d) 5-(Phenylamino)methylene, 6-one 262–263 56 E/Z isomerism; ketone at position 6 reduces polarity vs. hydroxyl
2-[4-(4-Cl-phenylsulfonyl)phenyl]-5-(3-nitrobenzylidene) derivative (5b) 4-Cl-phenylsulfonyl, 3-nitrobenzylidene 233–235 76 High thermal stability; UV λmax at 208 nm and 258 nm
  • Hydroxyl vs. Ketone at Position 6 : The hydroxyl group in the target compound likely improves aqueous solubility compared to ketone-containing analogs (e.g., compounds 5a–5e in ), which exhibit higher melting points (>200°C) due to rigid, planar structures .

Spectroscopic and Analytical Data

  • NMR Profiles: The target compound’s ¹H-NMR would show signals for the hydroxyl proton (~5–6 ppm) and piperidine methyl group (~1.2 ppm), distinct from aryl-substituted analogs (e.g., 5d’s phenylamino protons at ~7 ppm ).
  • Mass Spectrometry : Analogs like 2k (m/z 236 [M+H]⁺ ) exhibit lower molecular weights than the target compound, which would have a higher m/z due to its bulky substituents.

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